3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid
Overview
Description
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid is a useful research compound. Its molecular formula is C10H11FO5S and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
A study by Kim, Robertson, and Guiver (2008) discussed the use of sulfonated poly(arylene ether sulfone) copolymers in fuel cell applications. These polymers, synthesized using a method involving 4-fluorobenzophenone (a compound related to 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid), demonstrated high proton conductivity, which is crucial for effective polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).
Analyzing Perfluorinated Compounds in Human Plasma
Fromme, Wöckner, Roscher, and Völkel (2017) quantified various perfluorinated compounds, including 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid] (a related compound), in human plasma. This study aimed to assess the body burden of these substances in populations exposed to them via drinking water (Fromme, Wöckner, Roscher, & Völkel, 2017).
Fluorophenyl Sulfone in Synthesis of Novel Compounds
Spjut, Qian, and Elofsson (2010) explored the use of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), another related compound, in the synthesis of glycosyl donors in carbohydrate chemistry. This study highlighted the potential of fluorophenyl sulfone derivatives in the synthesis of complex organic molecules (Spjut, Qian, & Elofsson, 2010).
Electrochemical Hydrogenation in Organic Synthesis
Korotaeva, Rubinskaya, Rybakova, and Gultyai (2011) reported the successful use of electrosynthesis for hydrogenation in 3-(methoxyphenyl)propenoic acids, leading to the production of 3-(methoxyphenyl)propanoic acids. This research highlights the role of electrochemical methods in organic synthesis, particularly in relation to compounds with fluorophenyl sulfone structures (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
Safety Evaluation in Food Contact Materials
A study by Andon et al. (2011) evaluated the safety of 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt, for use in food contact materials. The study concluded that there is no safety concern for the consumer if the substance is used under specific conditions in the polymerisation of fluoropolymers (Andon et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)sulfonylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO5S/c1-16-9-3-2-7(6-8(9)11)17(14,15)5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMLWJTXIFCYGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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